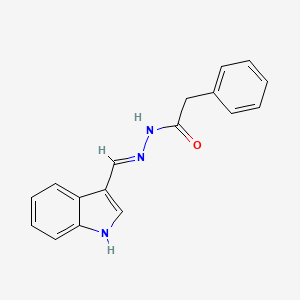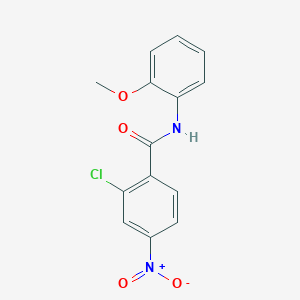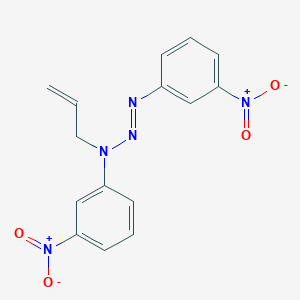![molecular formula C14H11NO2 B11696612 N-(Dibenzo[B,D]furan-1-YL)acetamide](/img/structure/B11696612.png)
N-(Dibenzo[B,D]furan-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dibenzo[B,D]furan-1-YL)acetamide is an organic compound that features a dibenzofuran moiety linked to an acetamide group Dibenzofuran is a heterocyclic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Dibenzo[B,D]furan-1-YL)acetamide can be synthesized through several methods. One common approach involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers . Another method employs substituted biphenyls, which undergo cyclization to form the dibenzofuran core . Additionally, photochemical reactions have been explored for the synthesis of dibenzofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of metal complex catalysis to facilitate the cyclization reactions. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(Dibenzo[B,D]furan-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include halogenated derivatives, acylated compounds, and various oxidized forms .
Scientific Research Applications
N-(Dibenzo[B,D]furan-1-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(Dibenzo[B,D]furan-1-YL)acetamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby regulating glucose levels in the body . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N-(Dibenzo[B,D]furan-1-YL)acetamide can be compared with other dibenzofuran derivatives:
Dibenzofuran: The parent compound, which is less functionalized and has different reactivity.
Dibenzodioxin: A related compound with an additional oxygen atom, leading to different chemical properties.
Dibenzothiophene: Contains a sulfur atom instead of oxygen, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its acetamide group, which imparts specific biological activities and chemical reactivity not found in other dibenzofuran derivatives.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-dibenzofuran-1-ylacetamide |
InChI |
InChI=1S/C14H11NO2/c1-9(16)15-11-6-4-8-13-14(11)10-5-2-3-7-12(10)17-13/h2-8H,1H3,(H,15,16) |
InChI Key |
BBFNCCROAZWHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C3=CC=CC=C3OC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide](/img/structure/B11696535.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11696539.png)
![N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696541.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696552.png)
![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)


![(3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696580.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696603.png)
![(3Z)-3-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696611.png)
